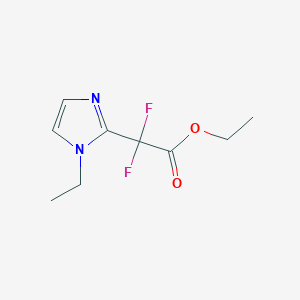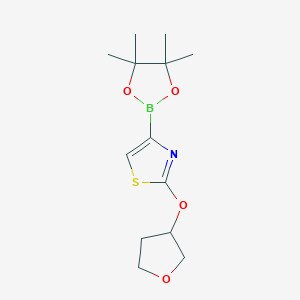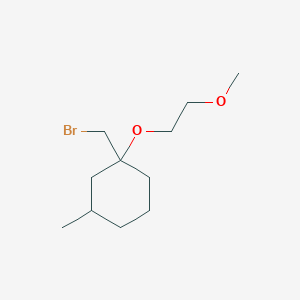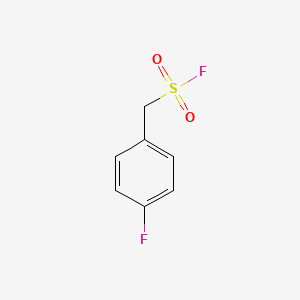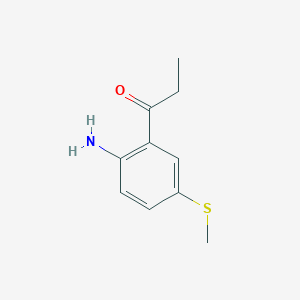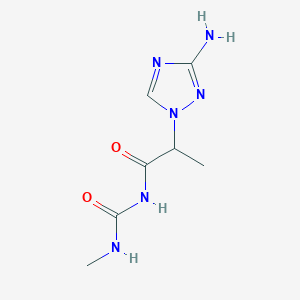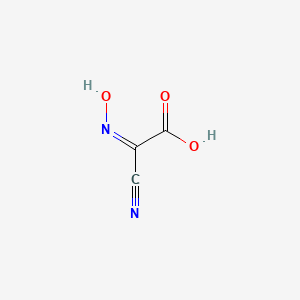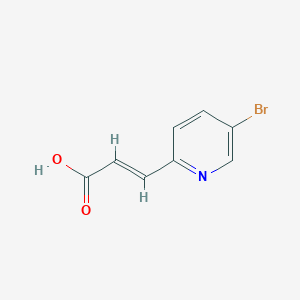![molecular formula C14H28N2O2 B13636012 tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group and an isopropylamino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with isopropylamine in the presence of a reducing agent.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isopropylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an isopropylamino group and a tert-butyl ester group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H28N2O2 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-9-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m1/s1 |
Clé InChI |
CQFQMIIBFSWUDK-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)NC[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)NCC1CCCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)

